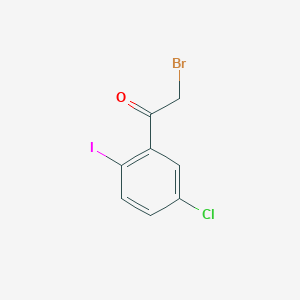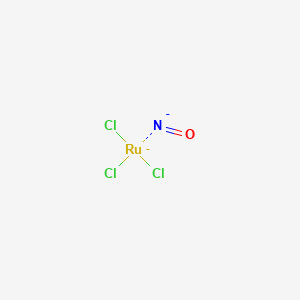
Ruthenium(II)NitrosylChloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(II)NitrosylChloride is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloride can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with nitric oxide (NO) under controlled conditions. The reaction typically proceeds as follows:
RuCl3+NO→Ru(NO)Cl2+Cl2
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing ores or spent nuclear fuel as the starting material. The ruthenium is first extracted and purified, followed by the controlled reaction with nitric oxide to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(II)NitrosylChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often resulting in the formation of ruthenium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states or other ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Ruthenium(II)NitrosylChloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO-related biological processes.
Mechanism of Action
The mechanism of action of Ruthenium(II)NitrosylChloride primarily involves the release of nitric oxide (NO). Upon exposure to light or specific chemical triggers, the Ru-NO bond dissociates, releasing NO. This NO can then interact with various molecular targets, including heme proteins and enzymes, leading to a range of biological effects such as vasodilation, neurotransmission, and immune response modulation .
Comparison with Similar Compounds
Ruthenium(II)NitrosylChloride can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state, leading to different reactivity and applications.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Ruthenium(II)NitrosylIodide: Another analogous compound with iodide ligands, which can exhibit different photochemical behaviors
Properties
Molecular Formula |
Cl3NORu-2 |
|---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
nitroxyl anion;trichlororuthenium(1-) |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+2/p-3 |
InChI Key |
PELREWULCLOIQY-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.Cl[Ru-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)


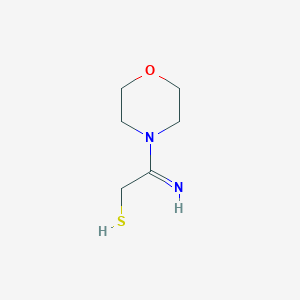


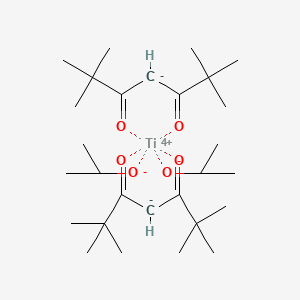


![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)
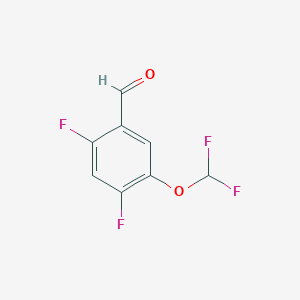
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)
